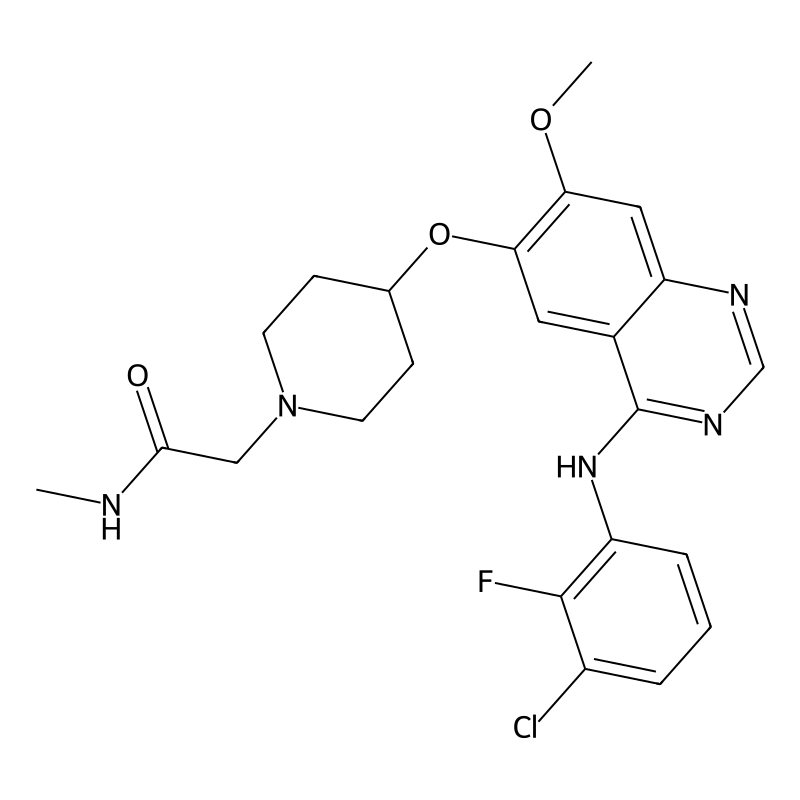

Sapitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sapitinib mechanism of action EGFR HER2 HER3

Molecular Mechanism and Rationale

Sapitinib functions as a competitive ATP inhibitor of EGFR (HER1), HER2, and HER3 tyrosine kinases. [1] [2] Its key innovation is simultaneous, equipotent inhibition of all three receptors. [3] This is crucial because tumors can develop resistance to selective EGFR or HER2 inhibitors by activating compensatory signaling through other HER family members (particularly HER3 and its downstream PI3K/AKT pathway). [3] [4] [5] By blocking signaling from EGFR, HER2, and HER3 at once, this compound aims to provide more comprehensive pathway suppression and overcome this resistance.

Quantitative Inhibition Profile

The table below summarizes this compound's potency in cell-free and cellular assays.

Table 1: Inhibitory Activity (IC₅₀) of this compound

| Target | Cell-Free Enzyme Assay (IC₅₀) | Cellular Assay (IC₅₀) | Cell Line / Context |

|---|---|---|---|

| EGFR | 4 nM [2] [6] | 4 nM (p-EGFR) [2] [6] | EGF-stimulated KB cells [2] |

| HER2 | 3 nM [2] [6] | 59 nM (p-HER2) [3] [6] | Ligand-independent MCF-7 cl.24 cells [3] |

| HER3 | 4 nM [2] [6] | 4 nM (p-HER3) [2] [6] | Heregulin-stimulated MCF-7 cells [2] |

Preclinical Evidence & Combination Rationale

This compound demonstrates antitumor activity in various xenograft models, including breast (BT474c), colorectal (LoVo), and non-small cell lung cancer (PC-9). [2] [6] A key application is in combination therapies to counteract feedback loops. The diagram below illustrates this rational combination strategy with an AKT inhibitor.

Rationale for combining this compound with an AKT inhibitor to block feedback reactivation of HER2/HER3.

Clinical Translation and Status

This compound has been evaluated in several clinical trials, though it is not currently approved for clinical use. [7] Key findings include:

- Combination with Chemotherapy: A Phase I/II trial (PANTHER) combined pulsed, high-dose this compound with FOLFIRI in untreated metastatic colorectal cancer. The combination had an acceptable toxicity profile, with a response rate of 25% and median progression-free survival (PFS) of 8.7 months in the 160 mg bid cohort. [4]

- Limitations of Continuous Dosing: The FOCUS4-D trial tested continuous low-dose this compound (40 mg bid) in colorectal cancer and found no PFS benefit over placebo, suggesting the importance of dosing schedule. [4]

- Other Cancers: Trials have been conducted in breast cancer, non-small cell lung cancer, and gastric cancer, though many were terminated early. [7]

Metabolism and Bioactivation

In vitro studies in human liver microsomes indicate the piperidine ring and N-methyl acetamide group are major metabolic sites. [1] Hydroxylation of the piperidine ring can lead to reactive iminium intermediates, while oxidative dealkylation of the acetamide group can produce an aldehyde intermediate. [1] These reactive species were trapped and characterized, suggesting potential bioactivation pathways that may be relevant for understanding the compound's safety profile. [1]

Experimental Protocols for Research

For researchers aiming to study this compound's effects, here are key methodologies from the literature.

1. In Vitro Cell Growth Inhibition Assay [2] [6]

- Cell Lines: Various models used, including head and neck cancer (e.g., FaDu) and NSCLC (e.g., PC-9) cell lines.

- Procedure: Seed cells in 384-well plates. After 18-24 hours, treat with a concentration range of this compound (e.g., 0.001-10 µM). Incubate for 96 hours.

- Viability Readout: Use MTS colorimetric assay reagent, incubate for 4 hours, and measure absorbance at 490 nm.

- Data Analysis: Calculate % growth inhibition and determine GI₅₀ values.

2. Analysis of Combination Synergy [5]

- Experimental Design: Seed cells in a matrix and treat with a 6x6 dosing matrix of two agents (e.g., this compound and AZD5363).

- Endpoint: After 5 days, determine live cell count using a fluorescent dye (e.g., Sytox Green) followed by permeabilization and total cell counting.

- Synergy Calculation: Process data using software like Genedata Screener. Apply the Loewe dose-additivity model to calculate a synergy score. A score >5 typically indicates significant synergy.

3. Western Blot Analysis of Signaling Inhibition [5]

- Cell Treatment: Treat cells with this compound at relevant concentrations (e.g., 1 µM) for a defined period (e.g., 2 hours).

- Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Detection: Resolve proteins by SDS-PAGE, transfer to membrane, and immunoblot for targets like:

- Phospho-HER3 (Y1197 or Y1289)

- Total HER3

- Phospho-AKT (Ser473)

- Total AKT

- Cleaved PARP (for apoptosis)

References

- 1. This compound: reactive intermediates and bioactivation ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (AZD8931) | HER2 inhibitor | Mechanism [selleckchem.com]

- 3. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of ... [pmc.ncbi.nlm.nih.gov]

- 4. AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling ... [nature.com]

- 5. Combining AZD8931, a novel EGFR/HER2/HER3 signalling ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound (AZD-8931) | ErbB1/2/3 Inhibitor [medchemexpress.com]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Sapitinib Bioactivation Pathways and Reactive Intermediates

The table below summarizes the two primary bioactivation pathways of sapitinib identified in in vitro studies using human liver microsomes (HLMs), and the reactive intermediates they generate [1] [2].

| Bioactivation Pathway | Site of Metabolism | Reactive Intermediate Type | Trapping Agent Used | Detected Adduct (Example m/z) |

|---|---|---|---|---|

| Pathway 1: Piperidine Ring Oxidation | α-carbons adjacent to the piperidine ring nitrogen | Iminium ion | Potassium Cyanide (KCN) | Cyanide adduct (e.g., m/z 501) [1] [2] |

| Pathway 2: Oxidative Dealkylation | N-methylacetamide side chain | Aldehyde | Methoxyamine (MeONH₂) | Oxime adduct (e.g., m/z 533) [1] [2] |

These pathways are initiated by Phase I metabolism, primarily involving hydroxylation at the piperidine moiety and oxidative dealkylation. The generated reactive species (iminium ions and an aldehyde) are short-lived and were characterized by trapping them with specific agents to form stable adducts for detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

The following diagram illustrates the relationship between this compound, its metabolic pathways, and the resulting intermediates:

Detailed Experimental Protocols

The key experiments identifying this compound's reactive intermediates were conducted as follows:

- Incubation Conditions: this compound (10 µM) was incubated with Human Liver Microsomes (HLMs) (1.0 mg mL⁻¹) in a shaking water bath at 37°C for up to 2 hours. The metabolism was initiated by adding NADPH (1.0 mM) as a cofactor in a Na/K phosphate buffer (pH 7.4) with magnesium chloride [2].

- Trapping Reactive Intermediates:

- Iminium Ion Trapping: Potassium cyanide (KCN, 1.0 mM) was added to the incubation mixture before NADPH. Cyanide ions (CN⁻) bind covalently to the electrophilic iminium ions, forming stable cyano-adducts [1] [2].

- Aldehyde Trapping: Methoxyamine (MeONH₂, 2.5 mM) was added before NADPH. Methoxyamine reacts with the reactive aldehyde group to form a stable oxime adduct [1] [2].

- Sample Analysis & Detection:

- After incubation, reactions were stopped with ice-cold acetonitrile to precipitate proteins. The supernatant was evaporated, reconstituted in mobile phase, and analyzed [2].

- Analysis used LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Metabolites and adducts were separated on a C18 column and identified based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns (product ion scan mode) [1] [2].

Metabolic Stability and Clinical Context

- Metabolic Stability: A developed LC-MS/MS method quantified this compound in HLMs for metabolic stability assessment. In silico predictions and in vitro studies indicated this compound is highly labile to metabolism, with a high calculated Composite Substrate Lability (CSL) of 0.9947 and a moderate in vitro half-life of 21.07 minutes [3]. The Cytochrome P450 3A4 (CYP3A4) enzyme was predicted to be the major isoform involved [3].

- Clinical Trial Insights: A phase I/II study (PANTHER) investigated pulsed, high-dose this compound combined with FOLFIRI chemotherapy in metastatic colorectal cancer. At a 160 mg twice-daily dose, the combination showed acceptable toxicity, with a best overall response rate of 25% and median progression-free survival of 8.7 months in a small patient group [4]. This suggests pulsed dosing may be a viable approach, as continuous dosing of this compound in another trial (FOCUS4-D) did not show a progression-free survival benefit over placebo [4].

References

- 1. This compound: reactive intermediates and bioactivation ... [pubs.rsc.org]

- 2. This compound: reactive intermediates and bioactivation ... [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]

- 4. AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling ... [nature.com]

Sapitinib metabolism and cytochrome P450 isoforms

CYP450 Isoforms and Metabolic Stability

The following table summarizes the key quantitative data on sapitinib's metabolism from recent in vitro studies.

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| Major CYP Isoform | CYP3A4 [1] [2] | Prediction from in silico StarDrop WhichP450 model [1] [2]. |

| In Vitro Half-life (t₁/₂) | 21.07 minutes [1] [2] | Measurement in Human Liver Microsomes (HLMs) [1] [2]. |

| Intrinsic Clearance (CLᵢₙₜ) | 38.48 mL/min/kg [1] [2] | Calculation based on HLM incubation; indicates a moderate extraction ratio [1] [2]. |

| Computational Metabolic Lability (CSL) | 0.9947 [1] [2] | In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1] [2]. |

Reactive Metabolites and Bioactivation

Beyond primary metabolism, research has identified that this compound can undergo bioactivation to form reactive intermediates, which may be linked to adverse effects [3].

- Primary Metabolic Site: Metabolism primarily occurs around the piperidine ring and the adjacent N-methylacetamide group [1] [3].

- Reactive Intermediates: Incubation of this compound with Human Liver Microsomes (HLMs) in the presence of trapping agents led to the identification of [3]:

- Implication: The formation of these reactive species is a proposed mechanism for the potential toxicity associated with this compound [3].

The diagram below illustrates the two main bioactivation pathways of this compound leading to these reactive intermediates.

Experimental Protocols

For your experimental work, here are the core methodologies used in the cited studies for evaluating this compound metabolism and bioactivation.

LC-MS/MS Method for Metabolic Stability Assessment

This protocol is used to quantify parent drug depletion over time [1] [2].

- Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source operating in positive ion mode [1] [2].

- Chromatography:

- Mass Spectrometry:

- Microsomal Incubation:

Protocol for Trapping Reactive Intermediates

This method is used to identify and characterize reactive metabolites [3].

- Trapping Agents:

- Incubation Conditions: Similar to the metabolic stability assay, but with a higher this compound concentration (10 µM) and longer incubation (2 hours) [3].

- Analysis: LC-MS/MS analysis in product ion scan mode to identify the stable adducts (cyano-adducts for iminium ions, oxime-adduct for aldehyde) [3].

The experimental workflow for these protocols is summarized in the diagram below.

Research Implications and Future Directions

The metabolic profile of this compound offers insights for further research and drug development.

- Informing Combination Therapy: The strong dependence on CYP3A4 suggests a high potential for drug-drug interactions. Coadministration with CYP3A4 inducers or inhibitors could significantly alter this compound's exposure and efficacy, requiring careful clinical management [1] [2].

- Guiding Lead Optimization: The identification of the N-methylacetamide and piperidine groups as metabolic soft spots provides a clear strategy for medicinal chemists. Designing analogs that block or alter these sites could improve metabolic stability and potentially reduce the formation of toxic reactive metabolites [1] [3].

- Understanding Toxicity: The confirmed formation of reactive iminium and aldehyde intermediates provides a plausible mechanistic hypothesis for the adverse effects (like gingival pain and blepharitis) observed in clinical trials, moving beyond mere correlation [3].

References

Sapitinib in vivo tumor xenograft growth inhibition

Sapitinib In Vivo Efficacy Data

| Tumor Xenograft Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) & Key Findings | Source/Reference |

|---|---|---|---|---|

| U-CH1 & SF8894 (Patient-Derived) | Chordoma | Not fully specified in abstract; study used xenograft mouse models [1] | Significantly reduced tumour growth in both models [1] | [1] |

| BT474c | Breast Cancer | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |

| Calu-3 | Non-Small Cell Lung Cancer (NSCLC) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |

| LoVo | Colorectal Cancer | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth; potent TGI at 100 mg/kg qd [2] | [2] |

| FaDu | Squamous Cell Carcinoma of Head & Neck (SCCHN) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |

| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 6.25 - 50 mg/kg, oral [2] | Significant inhibition of tumor growth [2] | [2] |

| SUM149 & FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, oral [2] | Significant inhibition of growth in SCID mice [2] | [2] |

Detailed Experimental Protocols

The efficacy of this compound in xenograft models is typically evaluated through standardized in vivo protocols. Here is a detailed methodology based on the search results:

- Cell Line and Culture: Human cancer cell lines (e.g., BT474c, Calu-3, LoVo) are cultured according to standard conditions [2].

- Xenograft Establishment: Tumor cells are subcutaneously injected into immunocompromised mice (e.g., Swiss nude or SCID mice). The cell suspension is often mixed with Matrigel to enhance tumor uptake [2]. For hormone-dependent models like BT474c, mice are implanted with estradiol pellets before tumor implantation [2].

- Dosing and Treatment:

- This compound Formulation: The compound is typically suspended in a 1% (v/v) aqueous solution of polyoxyethylenesorbitan monooleate (Tween 80) [2].

- Dosing Regimen: Mice are randomized into treatment and control groups once tumors reach a predetermined volume (>0.2 cm³). This compound is administered by oral gavage once (qd) or twice daily (bid) at specified doses [2].

- Endpoint Measurements:

- Pharmacodynamic Analysis: In some studies, tumor samples are analyzed for changes in proliferation and apoptosis markers post-treatment [2].

Mechanism of Action & Signaling Pathways

This compound is an equipotent, reversible, and competitive ATP-competitive inhibitor of the ERBB family receptors: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) [2]. It simultaneously blocks signaling from all three receptors to induce apoptosis and suppress tumor growth in sensitive models [1]. The following diagram illustrates the core signaling pathway it inhibits and the experimental workflow for in vivo validation.

This compound inhibits ERBB receptor signaling.

Key steps for in vivo xenograft studies.

Key Insights for Research Application

- Dosing Strategy: Preclinical studies commonly use doses from 6.25 to 100 mg/kg orally [2]. A pulsed, high-dose schedule was successfully tested in clinical trials to avoid cell cycle arrest that can occur with continuous dosing [3].

- Model Selection: this compound is effective in models dependent on EGFR, HER2, or HER3 signaling. Research suggests it is particularly useful in tumors with acquired resistance to first-generation EGFR inhibitors like gefitinib, potentially due to its broader ERBB blockade [1] [3].

- Overcoming Resistance: In chordoma, resistance to this compound in some cell lines (e.g., U-CH2) was linked to high levels of phospho-MET, indicating a potential bypass signaling pathway [1].

References

Comprehensive LC-MS/MS Method for Sapitinib Quantification in Human Liver Microsomes: Application Notes and Protocols

Drug Profile and Analytical Importance

Sapitinib (AZD8931) is an orally administered tyrosine kinase inhibitor that exhibits equipotent activity against all three members of the epidermal growth factor receptor (EGFR) family (EGFR, HER2, and HER3). This pan-erbB inhibitor has demonstrated superior potency in inhibiting EGF-driven cellular proliferation compared to first-generation TKIs like gefitinib across multiple tumor cell lines [1] [2]. Preclinical data suggests that this compound's simultaneous inhibition of multiple ERBB receptor pathways may help overcome resistance mechanisms that often limit the efficacy of narrower-spectrum agents [3] [4]. In clinical settings, this compound has been investigated in combination with FOLFIRI chemotherapy for metastatic colorectal cancer, employing pulsed high-dose scheduling to potentially enhance efficacy while maintaining acceptable toxicity profiles [3].

The bioanalytical assessment of this compound represents a critical component in understanding its metabolic fate and pharmacokinetic behavior. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantitative bioanalysis due to its exceptional sensitivity, specificity, and capability to analyze complex biological matrices [1] [5]. The development and validation of a reliable LC-MS/MS method for this compound quantification in human liver microsomes (HLMs) enables accurate metabolic stability assessment, which is essential for predicting in vivo clearance, bioavailability, and potential drug-drug interactions [1]. Furthermore, robust bioanalytical methods facilitate the translation of preclinical findings to clinical applications, supporting rational drug development decisions and optimization of therapeutic regimens [1] [2].

Method Development and Optimization

Chromatographic and Mass Spectrometric Parameters

The development of an optimized LC-MS/MS method for this compound quantification required systematic evaluation of various chromatographic conditions to achieve optimal separation, peak symmetry, and analysis time. Initial experiments with conventional reversed-phase C18 columns resulted in chromatographic challenges including peak tailing, poor resolution, and extended retention times, necessitating alternative stationary phase selection [1]. The final method employed a Luna 3 µm PFP(2) column (150 × 4.6 mm) with an isocratic mobile phase system, which yielded excellent peak shapes and satisfactory retention times for both this compound (2.17 min) and the internal standard filgotinib (1.24 min) within a short 3-minute run time [1] [2]. This rapid analysis time represents a significant advantage for high-throughput applications while conserving organic solvents, aligning with green chemistry principles [1].

Mass spectrometric detection was performed using a triple quadrupole mass analyzer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) [1]. The MRM approach enhances analytical specificity by monitoring predefined precursor-to-product ion transitions, effectively minimizing interference from HLM matrix components [1] [2]. The ESI source parameters were carefully optimized to maximize ionization efficiency while maintaining robust operation. Filgotinib was selected as the internal standard (IS) based on its structural similarity, comparable extraction efficiency from the HLM matrix, and chromatographic behavior that allowed baseline resolution from this compound without therapeutic interference [1]. The protein precipitation extraction method demonstrated excellent and reproducible recovery rates of 101.33% ± 2.11% for this compound and 106.12% ± 4.92% for the IS, further supporting the suitability of this sample preparation approach [1].

Method Optimization Experiments

Table 1: Summary of Method Optimization Experiments

| Parameter Evaluated | Conditions Tested | Performance Results | Selected Optimal Condition |

|---|---|---|---|

| Stationary Phase | C18 or C8 column, PFP column | C18: peak tailing, longer RT (3.75 min); PFP: perfect shape, shorter RT (2.17 min) | Luna 3 µm PFP(2) column (150 × 4.6 mm) |

| Mobile Phase | Acetonitrile, Methanol | ACN: good peak shape, RT 2.17 min; Methanol: tailed/overlapped peaks, RT 2.81 min | Acetonitrile-based isocratic system |

| Extraction Method | Protein precipitation, Solid-phase extraction | PP: high recovery, reproducible; SPE: low recovery, unreproducible | Protein precipitation |

| Ionization Mode | Positive ESI, Negative ESI | Positive ESI: efficient ionization for both analytes | Positive electrospray ionization |

| Analysis Mode | MRM, Full scan | MRM: avoided matrix interference, enhanced sensitivity | Multiple reaction monitoring |

The method optimization process involved comprehensive evaluation of multiple analytical variables to establish a robust and reliable quantification assay [1]. As summarized in Table 1, the pentafluorophenyl (PFP) stationary phase demonstrated superior performance compared to conventional C18 or C8 columns, providing optimal retention and peak morphology for both this compound and filgotinib [1]. The isocratic elution with acetonitrile-based mobile phase at a flow rate of 0.4 mL/min achieved rapid separation without compromising resolution, contributing to the method's high-throughput capability [1] [2]. The selection of protein precipitation as the sample preparation technique was based on its excellent recovery rates and reproducibility, whereas solid-phase extraction approaches yielded unsatisfactory and variable recovery [1]. The MRM detection in positive ionization mode provided the necessary sensitivity and selectivity for accurate this compound quantification in the complex HLM matrix [1].

Method Validation

The developed LC-MS/MS method for this compound quantification was rigorously validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for its intended application [1] [5]. The validation process assessed key analytical parameters including linearity, sensitivity, precision, accuracy, matrix effects, extraction recovery, and stability, establishing the method's suitability for quantitative bioanalysis [1]. The validation experiments demonstrated that the method performs consistently within acceptable criteria across all validation parameters, providing confidence in the generated data for metabolic stability assessment and supporting its application in drug development settings [1] [5].

Table 2: Method Validation Parameters and Results

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity range | 1–3000 ng/mL | - |

| Regression equation | y = 1.7298x + 3.62941 | - |

| Coefficient of determination (r²) | 0.9949 | ≥0.99 |

| Limit of quantification (LOQ) | 0.88 ng/mL | Signal-to-noise ratio ≥10 |

| Intraday accuracy | -1.45–7.25% | ±15% |

| Intraday precision | 0.29–6.31% | ≤15% |

| Interday accuracy | -1.45–7.25% | ±15% |

| Interday precision | 0.29–6.31% | ≤15% |

| Extraction recovery (SPT) | 101.33 ± 2.11% | Consistent and reproducible |

| Extraction recovery (IS) | 106.12 ± 4.92% | Consistent and reproducible |

| Matrix effect (IS-normalized) | Acceptable | ≤15% |

| Carryover | Acceptable | No significant carryover |

The method exhibited excellent linearity across the concentration range of 1–3000 ng/mL, with a coefficient of determination (r²) of 0.9949, indicating a strong proportional relationship between concentration and detector response [1]. The lower limit of quantification (LLOQ) was established at 0.88 ng/mL, demonstrating the method's exceptional sensitivity for detecting low this compound concentrations in metabolic stability studies [1]. The precision and accuracy assessments, evaluated through both intraday and interday experiments, yielded values well within the acceptance criteria (±15%), confirming the method's reliability and reproducibility [1]. The extraction recovery consistently exceeded 100% for both this compound and the internal standard, while the IS-normalized matrix effect fell within acceptable limits, indicating minimal ionization suppression or enhancement from HLM matrix components [1] [5].

Stability Assessments

The stability profiles of this compound in the HLM matrix were evaluated under various storage and processing conditions, including short-term temperature stability, post-preparative stability, and freeze-thaw stability [1]. Stability testing is a critical validation parameter that ensures analyte integrity throughout the analytical process, from sample collection to final quantification [5]. The results demonstrated that this compound remained stable under all tested conditions, with deviation values within the predefined acceptance criteria of ±15% [1]. These findings confirm that sample handling and storage procedures maintain this compound stability, thereby supporting the reliability of concentration measurements in metabolic stability studies [1] [5].

Metabolic Stability Assessment

In Vitro Metabolic Stability Parameters

The validated LC-MS/MS method was successfully applied to assess the metabolic stability of this compound in human liver microsomes, providing critical insights into its hepatic clearance potential and bioavailability predictions [1]. Metabolic stability represents a key parameter in drug discovery and development, as it significantly influences dosing frequency, exposure variability, and the potential for drug-drug interactions [1]. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) values were determined by monitoring this compound depletion over time in HLM incubations, followed by application of the well-stirred model to extrapolate in vivo hepatic clearance [1]. These parameters enable prediction of a drug's metabolic fate and facilitate structure-optimization strategies to improve pharmacokinetic properties [1].

The metabolic stability assessment revealed that this compound exhibits a moderate extraction ratio with an in vitro half-life (t₁/₂) of 21.07 minutes and an intrinsic clearance (CLint) of 38.48 mL/min/kg [1]. These values suggest that this compound would demonstrate moderate hepatic clearance in humans, potentially translating to acceptable oral bioavailability and a reasonable dosing regimen in clinical settings [1]. Drugs with high metabolic rates typically exhibit short elimination half-lives and low oral bioavailability, necessitating more frequent dosing that may compromise patient compliance [1]. Conversely, drugs with very low clearance may accumulate, increasing the risk of toxicity [1]. This compound's moderate clearance profile positions it favorably from a developmental perspective, potentially offering balanced pharmacokinetic characteristics for clinical application [1].

In Silico Metabolic Predictions

Complementary to the experimental approach, in silico predictions of this compound metabolism were performed using the StarDrop WhichP450 module to identify labile metabolic sites and major cytochrome P450 isoforms involved in its biotransformation [1] [2]. The in silico predictions indicated that CYP3A4 serves as the primary metabolizing enzyme for this compound, with major sites of metabolism localized to the N-methylacetamide group (C1 and C5) and the 3-chloro-2-fluoroanilino moiety (C29) [1] [2]. The composite site lability (CSL) score of 0.9947 indicated high metabolic lability, consistent with the moderate clearance observed in vitro [1].

The integration of computational and experimental approaches provides a comprehensive understanding of this compound's metabolic fate, creating opportunities for structural optimization to enhance metabolic stability if needed [1]. Furthermore, identification of CYP3A4 as the major metabolizing enzyme alerts to potential drug-drug interactions with strong CYP3A4 inhibitors or inducers, information that should be considered during clinical development and therapeutic application [1] [2]. The concordance between in silico predictions and experimental results validates the utility of computational tools in early drug development, potentially reducing resource allocation to compounds with unfavorable metabolic properties [1].

Figure 1: Integrated Workflow for this compound Metabolic Stability Assessment Combining In Silico Predictions and Experimental LC-MS/MS Analysis

Applications in Drug Development

The validated LC-MS/MS method for this compound quantification extends beyond metabolic stability assessment, offering versatile applications throughout the drug development continuum. The method's robust performance and high sensitivity enable detailed pharmacokinetic profiling, drug-drug interaction studies, and comparative metabolism assessments across different populations [1]. Furthermore, the methodology establishes a validated framework for analyzing structurally similar tyrosine kinase inhibitors, potentially accelerating bioanalytical development for related compounds through strategic modification of established parameters [1] [6]. The comprehensive validation data supports the method's application in regulatory submissions, providing evidence of reliable this compound quantification in accordance with current regulatory expectations [1] [5].

The integrated approach combining in silico predictions with experimental LC-MS/MS analysis represents a powerful paradigm for modern drug development [1]. Early implementation of metabolic stability assessment allows for prioritization of drug candidates with favorable pharmacokinetic properties, potentially reducing late-stage attrition due to inadequate exposure or unpredictable clearance [1]. The knowledge gained from this compound metabolism studies can inform lead optimization efforts, guiding structural modifications to enhance metabolic stability while maintaining target potency [1]. Additionally, understanding the primary metabolic pathways and enzymes involved in this compound disposition facilitates appropriate clinical pharmacology strategies, including special population assessments and drug-drug interaction studies [1] [2].

Experimental Protocols

Sample Preparation and Extraction Protocol

Materials and Reagents:

- This compound (AZD8931) reference standard

- Filgotinib internal standard (IS) working solution (prepared in acetonitrile)

- Human liver microsomes (pooled)

- NADPH regenerating system (Solution A: NADP+, Solution B: Glucose-6-phosphate, Solution C: Glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (0.5 M, pH 7.4)

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

Sample Preparation Procedure:

- Prepare a stock solution of this compound at 1 mg/mL in acetonitrile and serially dilute with acetonitrile to obtain working solutions covering the calibration range (1-3000 ng/mL).

- Prepare calibration standards by spiking appropriate working solution volumes into blank HLM matrix to achieve final concentrations of 1, 5, 10, 50, 100, 500, 1000, and 3000 ng/mL.

- Prepare quality control (QC) samples independently at low, medium, and high concentrations (e.g., 3, 400, and 2500 ng/mL) in blank HLM matrix.

- Aliquot 50 µL of HLM matrix containing this compound (calibrators, QCs, or unknowns) into polypropylene tubes.

- Add 25 µL of IS working solution (200 ng/mL filgotinib in acetonitrile) to each tube.

- Precipitate proteins by adding 200 µL of ice-cold acetonitrile and vortex mixing for 1 minute.

- Centrifuge samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

- Transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

Critical Notes:

- Perform all sample preparation steps under controlled temperature conditions (4°C) to maintain analyte stability.

- Use silanized glassware or polypropylene containers to prevent analyte adsorption.

- Prepare fresh calibration standards for each analytical batch to ensure accuracy.

Metabolic Stability Incubation Protocol

Incubation Procedure:

Prepare incubation mixture in duplicate containing:

- 0.1 M potassium phosphate buffer (pH 7.4)

- 0.5 mg/mL human liver microsomes (final protein concentration)

- 1 µM this compound (final concentration)

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

Initiate the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ final concentrations).

For negative controls, prepare incubations without NADPH regenerating system.

At predetermined time points (0, 5, 10, 20, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture and transfer to pre-chilled tubes containing 200 µL of ice-cold acetonitrile with internal standard to terminate the reaction.

Process samples as described in the sample preparation protocol (steps 6-8).

Analyze samples using the validated LC-MS/MS method and determine this compound peak areas relative to the internal standard.

Data Analysis:

- Plot the natural logarithm of the remaining this compound percentage against incubation time.

- Calculate the elimination rate constant (k) from the slope of the linear regression.

- Determine the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693/k.

- Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) × (incubation volume / microsomal protein amount) × (mL to L conversion).

Figure 2: Experimental Workflow for Metabolic Stability Assessment of this compound in Human Liver Microsomes

Conclusion and Future Perspectives

The development and validation of a sensitive, rapid, and specific LC-MS/MS method for this compound quantification in human liver microsomes represents a significant advancement in the bioanalytical characterization of this promising tyrosine kinase inhibitor [1]. The validated method demonstrates excellent performance across all critical validation parameters, including precision, accuracy, sensitivity, and selectivity, complying with current regulatory requirements for bioanalytical methods [1] [5]. The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance mechanism and potential bioavailability, supporting its continued development as a therapeutic agent [1].

The integrated experimental approach combining in silico predictions with robust LC-MS/MS analysis establishes a comprehensive framework for metabolic stability assessment that can be extended to other investigational drugs [1]. Future applications of this methodology may include reactive metabolite screening, interspecies comparison of this compound metabolism, and drug-drug interaction studies with CYP3A4 inhibitors or inducers [1] [2]. Additionally, the methodological principles outlined in these application notes can be adapted for the bioanalysis of structurally related tyrosine kinase inhibitors, potentially accelerating the development of bioanalytical assays for novel therapeutic agents [1] [6]. As personalized medicine approaches continue to evolve, the validated LC-MS/MS method may also support pharmacogenetic investigations exploring the relationship between CYP polymorphisms and this compound metabolic variability across diverse patient populations [1].

References

- 1. Development of an LC - MS / MS for Method of Quantification ... This compound [pmc.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]

- 3. AZD8931, inhibitor of EGFR, ERBB2 and ERBB3 signalling ... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. 8 Essential Characteristics of LC - MS / MS - Resolian Method Validation [resolian.com]

- 6. [PDF] A validated LC-MS/MS analytical method for the ... [semanticscholar.org]

Application Notes: Metabolic Stability Assessment of Sapitinib in Human Liver Microsomes

Sapitinib (AZD8931) is a potent, competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family (pan-erbB) [1] [2] [3]. Assessing its metabolic stability is a critical step in early drug development, as it directly informs predictions of its in vivo half-life, clearance, and oral bioavailability [1] [4]. A drug with high metabolic stability is generally associated with a longer duration of action and more favorable pharmacokinetic properties.

Recent studies have developed and validated a specific, sensitive LC-MS/MS method to quantify this compound in HLM matrices, providing the first dedicated tool for its metabolic stability evaluation [1]. In silico predictions using the StarDrop WhichP450 module indicated that this compound has high metabolic lability (Composite Substrate Lability, CSL = 0.9947), primarily driven by its N-methylacetamide and piperidine moieties, with CYP3A4 predicted as the major metabolizing enzyme [1]. Subsequent in vitro experiments confirmed these predictions, showing this compound undergoes rapid phase I metabolism, including hydroxylation and oxidative dealkylation, which can lead to reactive intermediates [2].

Detailed Experimental Protocol

This protocol outlines the procedure for incubating this compound with Human Liver Microsomes (HLMs) and quantifying its metabolic stability using LC-MS/MS, based on established methods [1] [2] [4].

Materials and Reagents

- This compound (AZD8931) and internal standard (e.g., Filgotinib)

- Pooled Human Liver Microsomes (HLMs)

- NADPH Regenerating System

- Potassium phosphate buffer

- Magnesium chloride

- Acetonitrile, Methanol, Water

- Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, water bath

Preparation of Stock and Working Solutions

- Prepare a 1 mM this compound stock solution in DMSO.

- Serially dilute the stock solution with a suitable solvent to prepare working standards for the calibration curve (e.g., 1 to 3000 ng/mL) and quality control samples.

- Prepare a working solution of the internal standard.

Metabolic Incubation Procedure

The following workflow summarizes the key steps in the metabolic incubation and sample analysis process:

- Incubation Mixture: In a microcentrifuge tube, combine the following components to create a final incubation volume of 200 µL:

- 100 mM Potassium Phosphate Buffer: To achieve a final concentration of 50 mM.

- Human Liver Microsomes: A final concentration of 0.5 mg/mL is typical for metabolic stability assays.

- This compound: A final substrate concentration of 1 µM.

- Magnesium Chloride: A final concentration of 3.3 mM.

- Pre-incubation: Vortex the mixture gently and pre-incubate at 37°C for 5 minutes in a shaking water bath.

- Reaction Initiation: Start the metabolic reaction by adding the NADPH Regenerating System to a final concentration of 1 mM.

- Time-course Incubation: Continue the incubation at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), remove a 50 µL aliquot from the incubation mixture.

- Reaction Termination: Immediately transfer each aliquot to a pre-chilled tube containing a sufficient volume of ice-cold acetonitrile (e.g., 100 µL) to precipitate proteins and stop the reaction. Include a zero-time point control where acetonitrile is added before NADPH.

- Sample Processing: Vortex the quenched samples thoroughly and centrifuge at >10,000×g for 10 minutes at 4°C.

- Sample Analysis: Transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Analytical Conditions

A validated LC-MS/MS method is used for the specific and sensitive quantification of this compound [1].

- Chromatography:

- Column: Luna 3 µm PFP(2) (150 x 4.6 mm)

- Mobile Phase: Isocratic system (specific ratio not detailed in results, but acetonitrile provided better results than methanol)

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Run Time: 3 minutes

- Mass Spectrometry:

Data Analysis and Calculations

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal this compound concentration. A linear regression model is typically used (e.g., y = 1.7298x + 3.62941, r² = 0.9949) [1].

- Metabolic Stability Parameters: Calculate the percentage of parent this compound remaining at each time point. Plot the natural logarithm (ln) of the concentration against time. The slope of the linear regression line represents the elimination rate constant (k).

Metabolic Pathways and Key Findings

The primary metabolic pathways of this compound identified in HLM incubations involve hydroxylation at the piperidine ring and oxidative dealkylation of the N-methylacetamide group [2]. These reactions can lead to the formation of reactive iminium and aldehyde intermediates, which were trapped using potassium cyanide and methoxyamine, respectively [2]. The following diagram illustrates the major metabolic pathways and the associated bioactivation sites.

Summary of Quantitative Metabolic Stability Data

The table below summarizes the key parameters from the validated LC-MS/MS method and the resulting metabolic stability profile of this compound [1].

| Parameter Category | Specific Parameter | Value for this compound |

|---|---|---|

| Analytical Method | Linear Range | 1 - 3000 ng/mL |

| Regression Equation (example) | y = 1.7298x + 3.62941 (r² = 0.9949) | |

| Limit of Quantification (LOQ) | 0.88 ng/mL | |

| Intra-day/Inter-day Precision | 0.29–6.31% | |

| Intra-day/Inter-day Accuracy | -1.45–7.25% | |

| Metabolic Stability | In vitro Half-life (t₁/₂) | 21.07 minutes |

| Intrinsic Clearance (CLint) | 38.48 mL/min/kg | |

| Major Metabolizing CYP Enzyme | CYP3A4 |

Discussion and Research Implications

The data indicates that this compound has a moderate extraction ratio and predicted good bioavailability [1]. However, its relatively short in vitro half-life and high intrinsic clearance suggest it is metabolically labile. This lability is primarily attributed to the piperidine and N-methylacetamide structural motifs, which are sites for extensive Phase I metabolism [1] [2]. The formation of reactive intermediates warrants further investigation to fully understand the potential for drug-induced toxicity.

The developed LC-MS/MS protocol provides a robust, validated tool for the reliable quantification of this compound in metabolic matrices. The application of this method allows researchers to accurately determine critical pharmacokinetic parameters early in the development pipeline. Understanding the metabolic fate of this compound not only helps in predicting its in vivo performance but also guides the design of next-generation inhibitors with improved metabolic stability and safety profiles.

References

- 1. In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: reactive intermediates and bioactivation ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AZD8931) | HER2 inhibitor | Mechanism [selleckchem.com]

- 4. Assessed by Metabolic and Hepatocytes Stability Liver Microsomes [experiments.springernature.com]

- 5. An UPLC–ESI–MS/MS Bioanalytical Methodology for the ... [mdpi.com]

Sapitinib protein precipitation extraction method

Introduction

Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) family, specifically EGFR, ErbB2, and ErbB3, with IC₅₀ values of 4 nM, 3 nM, and 4 nM, respectively [1]. It has shown greater potency than gefitinib in inhibiting EGF-driven cellular proliferation across multiple tumor cell lines [2] [3]. Understanding its metabolic stability is crucial for drug development, as it directly influences bioavailability and dosing regimens [2]. This document provides detailed protocols for sample preparation via protein precipitation and subsequent LC-MS/MS analysis of this compound in HLMs, validated according to FDA guidelines [2].

Materials and Reagents

- Analytical Standard: this compound (purity ≥ 99.93%) [1].

- Internal Standard (IS): Filgotinib (FGT) [2].

- Biological Matrix: Human Liver Microsomes (HLMs, e.g., M0567 from Sigma-Aldrich) [3].

- Solvents: HPLC-grade acetonitrile (ACN), water, and dimethyl sulfoxide (DMSO) [2] [3].

- Buffers and Co-factors: Potassium phosphate buffer (pH 7.4), magnesium chloride (MgCl₂), and NADPH [2] [3].

- Equipment: LC-MS/MS system with electrospray ionization (ESI), vortex mixer, centrifuge, and analytical balance.

Experimental Protocols

Metabolic Incubation in Human Liver Microsomes

This protocol describes the incubation of this compound with HLMs to study its metabolic stability [2] [3].

Procedure:

- Prepare a 1 mg/mL HLM protein solution in 50 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

- Add this compound to the incubation mixture to achieve a final concentration of 1 µM. A stock solution of this compound in DMSO can be used, ensuring the final DMSO concentration is ≤1% (v/v) [2].

- Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C.

- Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1.0 mM.

- At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50 µL) from the incubation mixture.

- Immediately quench each aliquot by adding it to a tube containing 150 µL of ice-cold acetonitrile (to achieve a 1:3 sample-to-precipitation solvent ratio) to stop the enzymatic reaction and precipitate proteins [2].

Protein Precipitation Extraction Method

This is a detailed, step-by-step protocol for extracting this compound and the internal standard from the HLM matrix [2].

Procedure:

- Sample Transfer: Transfer a 50 µL aliquot of the quenched metabolic incubation sample into a clean microcentrifuge tube.

- Internal Standard Addition: Add a known concentration (e.g., 10 µL) of the internal standard (Filgotinib) working solution.

- Precipitation: Add 150 µL of ice-cold acetonitrile to the tube, resulting in a total sample-to-solvent ratio of 1:3. This volume is sufficient to ensure complete protein precipitation.

- Vortex and Centrifuge:

- Supernatant Collection: Carefully collect the clear supernatant (the organic layer containing the analytes) without disturbing the protein pellet.

- Reconstitution:

- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

- Reconstitute the dry residue with an appropriate volume (e.g., 100-200 µL) of the initial mobile phase or a solvent compatible with the LC-MS/MS method.

- Vortex thoroughly for 1-2 minutes to ensure complete dissolution of the analytes.

- LC-MS/MS Analysis: Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

The workflow is summarized below:

LC-MS/MS Analytical Conditions

The following conditions were established for the precise quantification of this compound and achieved a short run time of 3 minutes [2].

Chromatographic Conditions:

- Column: Luna 3 µm PFP(2) (150 x 4.6 mm). A C18 column was initially tested but resulted in peak tailing and longer retention times [2].

- Mobile Phase: Isocratic elution.

- Composition: The specific composition was optimized; a typical mobile phase for such methods is a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.2) and an organic solvent (e.g., acetonitrile) [3].

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: Ambient.

- Run Time: 3 minutes.

Mass Spectrometric Conditions:

- Ion Source: Electrospray Ionization (ESI), positive ion mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- This compound MRM Transition: m/z 474 → 320 [2] [3].

- Filgotinib (IS) MRM Transition: m/z 426 → 321 (representative example; confirm with actual data).

- Source Parameters: Capillary voltage, desolvation temperature, and gas flows should be optimized for the specific instrument.

Method Validation and Analytical Data

The developed LC-MS/MS method was extensively validated according to FDA guidelines for bioanalytical method validation [2].

Table 1: Validation Parameters for the LC-MS/MS Assay of this compound

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 3000 ng/mL | ≥ 0.99 |

| Regression Equation | y = 1.7298x + 3.62941 (r² = 0.9949) | - |

| Limit of Quantification (LOQ) | 0.88 ng/mL | Precision ≤20%, Accuracy 80-120% |

| Intra-day Accuracy | -1.45% to 7.25% | Within ±15% |

| Intra-day Precision (RSD%) | 0.29% to 6.31% | ≤15% |

| Inter-day Accuracy | Data from [2] | Within ±15% |

| Inter-day Precision (RSD%) | Data from [2] | ≤15% |

| Extraction Recovery (SPT) | 101.33 ± 2.11% | Consistent and reproducible |

| Extraction Recovery (IS, FGT) | 106.12 ± 4.92% | Consistent and reproducible |

| Matrix Effect (IS-normalized) | Acceptable | No significant suppression/enhancement |

Table 2: Metabolic Stability Results for this compound in HLMs

| Parameter | Value | Interpretation |

|---|---|---|

| In vitro Half-life (t₁/₂) | 21.07 min | Moderate metabolic stability |

| Intrinsic Clearance (CLₑₓₚ) | 38.48 mL/min/kg | Moderate extraction ratio |

| Predicted Bioavailability | Good | Based on moderate clearance [2] |

Metabolic Pathways and In Silico Insights

In silico predictions using StarDrop's WhichP450 model identified the major metabolizing enzyme as CYP3A4 and highlighted the N-methylacetamide group and the piperidine ring as primary metabolic soft spots [2]. This aligns with experimental findings that show hydroxylation of the piperidine moiety as a major metabolic pathway, which can lead to reactive iminium intermediates. Additionally, oxidative dealkylation of the N-methylacetamide group can produce aldehyde intermediates [3]. These pathways are illustrated below:

Application Notes

- Choice of Internal Standard: Filgotinib was selected as the IS due to its consistent and high extraction recovery from the HLM matrix, similar to this compound, and its clear chromatographic separation within the short run time [2].

- Specificity of Column: The use of a pentafluorophenyl (PFP) column instead of a standard C18 column was critical for achieving optimal peak shape, resolution, and a short analysis time, mitigating issues like peak tailing observed with C18 phases [2].

- Importance of Metabolic Stability: The determined in vitro half-life (21.07 min) and intrinsic clearance (38.48 mL/min/kg) classify this compound as a compound with moderate metabolic stability and a moderate extraction ratio, which suggests a potentially good oral bioavailability profile [2].

- Trapping Reactive Intermediates: To investigate the formation of reactive metabolites, the incubation can be performed in the presence of trapping agents: 1.0 mM potassium cyanide (KCN) to trap iminium ions or 2.5 mM methoxyamine (MeONH₂) to trap aldehyde intermediates [3].

References

Sapitinib Reversal of ABCB1-Mediated Multidrug Resistance: Application Notes and Experimental Protocols

Then, I will now begin writing the main body of the report.

Introduction and Background

Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, often leading to treatment failure and disease recurrence. One of the most well-characterized mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), which functions as an efflux pump that reduces intracellular concentrations of various chemotherapeutic agents [1]. The ABCB1 transporter, a 170-kDa membrane protein, utilizes ATP hydrolysis to actively export a diverse range of structurally unrelated chemotherapeutic drugs out of cancer cells, thereby conferring resistance to these agents [2]. This transporter is known to efflux several clinically important anticancer drugs including paclitaxel, doxorubicin, vincristine, and tyrosine kinase inhibitors [1] [2].

Sapitinib (AZD8931) is an epidermal growth factor receptor (EGFR) inhibitor that targets EGFR, ErbB2 (HER2), and ErbB3 proteins [1]. Structurally, it contains a quinazoline moiety similar to other tyrosine kinase inhibitors such as lapatinib, erlotinib, and gefitinib. Interestingly, several EGFR inhibitors with quinazoline scaffolds have demonstrated the ability to overcome MDR mediated by ABC transporters in various cancer models [1]. Recent in vitro studies have revealed that this compound can effectively reverse ABCB1-mediated MDR without altering the expression or subcellular localization of the transporter, positioning it as a promising candidate for combination therapy in resistant cancers [1] [3].

Mechanism of Action

Molecular Interactions with ABCB1

This compound reverses ABCB1-mediated MDR through direct interaction with the transporter protein rather than by downregulating its expression or altering its cellular localization. Molecular docking studies indicate that this compound competitively binds to the drug-binding pocket of ABCB1, interacting with the efflux site through π-π interactions and two hydrogen bonds [1] [4]. This binding mechanism is similar to other tyrosine kinase inhibitors that have shown MDR reversal properties, such as lapatinib and dacomitinib, which also contain quinazoline scaffolds [1].

The binding of this compound to ABCB1 stimulates ATPase activity by approximately 2.5-fold compared to the basal level, suggesting that it interacts directly with the substrate-binding site [1]. This ATPase stimulation is a characteristic shared with several known ABCB1 substrates and inhibitors. However, despite increasing ATP hydrolysis, this compound effectively inhibits the efflux function of ABCB1, potentially by occupying the substrate-binding site and preventing the binding and transport of chemotherapeutic agents [1].

Functional Effects on ABCB1 Transport Activity

This compound significantly increases the intracellular accumulation of ABCB1 substrate drugs such as [³H]-paclitaxel in resistant cancer cells [1]. In SW620/Ad300 colon cancer cells that overexpress ABCB1, treatment with 1 μM this compound increased the accumulation of [³H]-paclitaxel by approximately 2.5-fold compared to untreated controls [1]. This effect was comparable to that achieved with verapamil, a well-known ABCB1 inhibitor used as a positive control in these experiments.

The compound does not affect the expression level of ABCB1 protein or its localization in the plasma membrane, even after prolonged exposure [1]. Additionally, this compound does not significantly alter the phosphorylation status of AKT or ERK signaling pathways in resistant cells, indicating that its MDR reversal effects are primarily mediated through direct interaction with ABCB1 rather than through signaling pathway modulation [1].

Table 1: Key Characteristics of this compound as an ABCB1 Inhibitor

| Property | Description | Experimental Evidence |

|---|---|---|

| Primary Target | EGFR, ErbB2, ErbB3 | Known tyrosine kinase inhibitor [1] |

| ABCB1 Interaction | Binds to efflux site | Molecular docking shows π-π interactions and hydrogen bonds [1] |

| Effect on ABCB1 Expression | No significant change | Western blot and immunofluorescence analysis [1] |

| Effect on Drug Accumulation | Increases intracellular chemotherapeutic agents | [³H]-paclitaxel accumulation assay [1] |

| ATPase Activity | Stimulates basal ATPase activity | ATPase assay showing ~2.5-fold increase [1] |

| Cellular Localization | No change in membrane localization | Immunofluorescence assay [1] |

Experimental Data and Findings

Cytotoxicity and Reversal Effects

Comprehensive in vitro studies have demonstrated that this compound effectively reverses resistance to multiple chemotherapeutic agents in ABCB1-overexpressing cancer cells. The reversal effects are concentration-dependent, with significant sensitization observed at non-toxic concentrations of this compound (0.1-1 μM) that do not cause substantial cytotoxicity on their own [1].

In SW620/Ad300 colon cancer cells that overexpress ABCB1, this compound at 1 μM significantly reduced the IC₅₀ of paclitaxel by approximately 85%, from 14.56 ± 1.52 μM to 2.18 ± 0.31 μM [1]. Similarly, the IC₅₀ of doxorubicin was reduced by about 80%, from 35.21 ± 3.15 μM to 7.02 ± 0.85 μM [1]. The reversal effects were also confirmed in HEK293/ABCB1 transfected cells, where this compound at 1 μM reduced the IC₅₀ of paclitaxel by nearly 90% without significantly affecting the sensitivity of parental HEK293/pcDNA3.1 cells [1].

Table 2: Reversal Effects of this compound on Chemotherapeutic Resistance in ABCB1-Overexpressing Cells

| Cell Line | Chemotherapeutic Agent | IC₅₀ Without this compound (μM) | IC₅₀ With 1 μM this compound (μM) | Reversal Fold |

|---|---|---|---|---|

| SW620/Ad300 | Paclitaxel | 14.56 ± 1.52 | 2.18 ± 0.31 | 6.68 |

| SW620/Ad300 | Doxorubicin | 35.21 ± 3.15 | 7.02 ± 0.85 | 5.02 |

| HEK293/ABCB1 | Paclitaxel | 12.85 ± 1.24 | 1.45 ± 0.16 | 8.86 |

| HEK293/ABCB1 | Doxorubicin | 28.74 ± 2.65 | 4.92 ± 0.53 | 5.84 |

| SW620 (Parental) | Paclitaxel | 0.018 ± 0.002 | 0.016 ± 0.002 | 1.13 |

| SW620 (Parental) | Doxorubicin | 0.235 ± 0.021 | 0.221 ± 0.018 | 1.06 |

Effects in 3D Culture Models

The efficacy of this compound in reversing MDR has also been validated in more physiologically relevant three-dimensional multicellular tumor spheroid (MCTS) models [1]. In SW620/Ad300 MCTS, the combination of this compound with paclitaxel or doxorubicin resulted in significantly greater growth inhibition compared to chemotherapy alone. After 7 days of treatment, the combination of 1 μM this compound with paclitaxel reduced spheroid volume by approximately 70% compared to untreated controls, while paclitaxel alone only reduced volume by about 25% [1]. These findings demonstrate that this compound can effectively overcome ABCB1-mediated resistance in more complex tumor models that better mimic in vivo conditions.

Experimental Protocols

Cytotoxicity and MDR Reversal Assay

The MTT assay is a standard method for evaluating the cytotoxicity of this compound and its ability to reverse ABCB1-mediated MDR [1] [5].

Cell Lines: SW620 (parental human colon cancer), SW620/Ad300 (ABCB1-overexpressing), HEK293/pcDNA3.1 (vector control), HEK293/ABCB1 (transfected)

Culture Conditions: Maintain cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂

Procedure:

- Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours

- For cytotoxicity assessment: Treat with this compound (0.1-100 μM) for 72 hours

- For reversal experiments: Pre-incubate with this compound (0.1-1 μM) or verapamil (5 μM, positive control) for 2 hours, then add chemotherapeutic agents at various concentrations

- After 72 hours, add MTT reagent (0.5 mg/mL) and incubate for 4 hours

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm

- Calculate IC₅₀ values using non-linear regression analysis

Quality Control: Include triplicate wells for each condition and perform at least three independent experiments

Safety Considerations: Handle chemotherapeutic agents and DMSO with appropriate personal protective equipment

Drug Accumulation and Efflux Assays

These assays measure the effect of this compound on intracellular concentrations of ABCB1 substrate drugs [1] [5].

Radiolabeled Paclitaxel Accumulation Assay:

- Seed SW620 and SW620/Ad300 cells in 24-well plates (1 × 10⁵ cells/well)

- Pre-treat with this compound (1 μM) or verapamil (5 μM) for 2 hours

- Add [³H]-paclitaxel (0.1 μCi/well) and incubate for an additional 2 hours

- Wash cells with ice-cold PBS and lyse with 1% Triton X-100

- Measure radioactivity using a liquid scintillation counter

Flow Cytometry-Based Doxorubicin Accumulation Assay:

- Seed cells in 6-well plates (1 × 10⁶ cells/well) and incubate for 24 hours

- Pre-treat with this compound (1-5 μM) or verapamil (5 μM) for 2 hours

- Add doxorubicin (10 μM) and incubate for 2 hours

- Harvest cells, wash with cold PBS, and analyze immediately using flow cytometry (excitation 488 nm, emission 575 nm)

Drug Efflux Assay:

- Load cells with doxorubicin (10 μM) for 30 minutes at 37°C

- Wash with PBS and incubate with or without this compound (1-5 μM)

- Collect cells at various time points (0-120 minutes) and analyze doxorubicin fluorescence by flow cytometry

ATPase Activity Assay

This assay measures the effect of this compound on ABCB1 ATPase activity [1] [5].

- Procedure:

- Prepare membranes from ABCB1-overexpressing cells (SW620/Ad300 or HEK293/ABCB1)

- Incubate membranes (50 μg protein) with this compound (0-10 μM) in ATPase assay buffer for 5 minutes

- Initiate reaction by adding 5 mM MgATP

- Stop reaction after 30 minutes by adding 5% SDS solution

- Measure inorganic phosphate (Pi) release using colorimetric detection at 650 nm

- Calculate ATPase activity by comparing with Na₃VO₄-treated control (basal activity)

Molecular Docking Analysis

Computational docking studies predict the interaction between this compound and ABCB1 [1] [6].

- Software: Maestro v11.1 (Schrödinger LLC) or AutoDock 4.2.6

- Protocol:

- Obtain ABCB1 structure from PDB (e.g., 6QEE)

- Prepare protein by adding hydrogen atoms, optimizing side chains, and removing co-crystallized ligands

- Prepare this compound structure using LigPrep module with optimized geometry at pH 7.0 ± 2.0

- Define binding site based on known inhibitor binding location

- Perform flexible ligand docking using Glide XP or similar protocol

- Analyze binding poses and interactions (hydrogen bonds, π-π interactions, hydrophobic contacts)

Therapeutic Applications and Combination Strategies

Potential Clinical Applications

The MDR reversal activity of this compound suggests several potential clinical applications, particularly in colorectal cancer where ABCB1 overexpression is commonly associated with treatment failure [1] [7]. Based on the experimental evidence, this compound could be developed as an adjuvant to conventional chemotherapy in cancers known to develop ABCB1-mediated resistance. The most immediate application would be in taxane- and anthracycline-resistant cancers where ABCB1 overexpression has been clearly established as a resistance mechanism [1] [8].

Additionally, this compound may have particular utility in EGFR-positive cancers that have developed concurrent resistance to both targeted therapies and conventional chemotherapy, as it could simultaneously inhibit EGFR signaling and reverse ABCB1-mediated MDR [1]. This dual activity could provide synergistic benefits in appropriate cancer types.

Combination Therapy Considerations

When considering this compound in combination therapy regimens, several factors should be considered:

- Dosing Schedule: Pre-incubation with this compound for 2 hours before chemotherapy administration appears optimal based on in vitro models [1]

- Sequence Dependence: The reversal effect is most pronounced when this compound is administered before or concurrently with chemotherapeutic agents

- Concentration Range: Non-toxic concentrations (0.1-1 μM) are sufficient for MDR reversal without adding significant additional toxicity [1]

- Therapeutic Monitoring: Potential biomarkers for treatment response include ABCB1 expression levels and functional efflux activity

The following diagram illustrates the mechanism of ABCB1-mediated multidrug resistance and how this compound reverses this process:

Conclusion and Future Directions

This compound represents a promising candidate for overcoming ABCB1-mediated multidrug resistance in cancer therapy. Its dual functionality as both an EGFR inhibitor and an ABCB1 efflux modulator provides a rational basis for combination therapy approaches in resistant cancers. The experimental evidence demonstrates that this compound effectively reverses resistance to paclitaxel and doxorubicin in ABCB1-overexpressing colon cancer models at clinically achievable concentrations.

Future research should focus on in vivo validation of these findings using appropriate animal models, as well as exploration of this compound's activity against other ABC transporters such as ABCG2 (BCRP) and ABCC1 (MRP1). Additionally, combination strategies with other targeted therapies or novel chemotherapeutic agents may further enhance its clinical utility. The translation of these findings to clinical practice requires careful consideration of dosing schedules, potential drug interactions, and appropriate patient selection based on ABCB1 expression status.

References

- 1. Anticancer this compound in Colon Cancer... Reverses Drug Resistance [pmc.ncbi.nlm.nih.gov]

- 2. Cancer multidrug-resistance reversal by ABCB1 inhibition [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reverses Anticancer Drug Resistance in Colon ... [pubmed.ncbi.nlm.nih.gov]

- 4. DataSheet_1_this compound Reverses Anticancer Drug ... [figshare.com]

- 5. Preclinical studies of the falnidamol as a highly potent and specific... [bmccancer.biomedcentral.com]

- 6. SuperNatural inhibitors to reverse ... | PLOS One multidrug resistance [journals.plos.org]

- 7. roles of drug transports, EGFR mutations, and HGF/c-MET ... [frontiersin.org]

- 8. Overcoming ABCB1 mediated multidrug resistance in ... [nature.com]

Sapitinib combination with FOLFIRI in colorectal cancer

Application Notes: Sapitinib with FOLFIRI in mCRC

The following table summarizes the core design and outcomes from the PANTHER study, a Phase I/II clinical trial investigating pulsed, high-dose this compound in combination with FOLFIRI for previously untreated metastatic colorectal cancer.

| Trial Aspect | Details |

|---|---|

| Study Name & Design | PANTHER: Phase I/II, single-arm trial [1]. |

| Patient Population | Treatment-naive patients with RAS wild-type metastatic colorectal cancer [1]. |

| Combination Rationale | To overcome resistance to EGFR-targeted therapy by simultaneously inhibiting EGFR, HER2, and HER3 signaling with a pulsed, high-dose schedule that may avoid chemotherapy-induced cell cycle arrest [1]. |

| Primary Endpoints | Phase I: Dose-Limiting Toxicity (DLT); Phase II: Best Overall Response [1]. |

| Recommended Dose | This compound 160 mg twice daily (bd), taken orally on days 1-4 of a 14-day cycle with FOLFIRI [1]. |

| Efficacy Outcomes | Objective Response Rate (ORR): 25% (at 160 mg bd dose); Median PFS: 8.7 months; Median OS: 21.2 months [1]. |

| Safety Profile | The combination had an acceptable toxicity profile. No grade 5 adverse events were reported. Grade 3 adverse events occurred in 39% of patients, and grade 4 in 6% of patients [1]. |

| Key Biomarker Analysis | A reduction in circulating HER2/HER3 dimer levels, measured via FRET-FLIM in exosomes, was observed in responding patients, suggesting a potential pharmacodynamic biomarker [1]. |

Experimental Protocol

This protocol outlines the methodology used in the PANTHER trial for administering this compound in combination with FOLFIRI.

Patient Selection Criteria

- Inclusion Criteria: Adults with histologically confirmed, non-resectable, RAS wild-type metastatic colorectal cancer. Patients must be chemotherapy-naive for metastatic disease, have a WHO performance status of 0-1, and have RECIST-measurable tumours. Prior adjuvant chemotherapy is permitted if completed at least 6 months before trial entry [1].

- Exclusion Criteria: Typically includes patients with uncontrolled cardiovascular disease, inadequate organ function, and inability to comply with study procedures.

Dosing and Administration Schedule

The treatment is administered in 14-day cycles [1].

- This compound (AZD8931):

- Dose: 160 mg, taken orally twice daily.

- Schedule: Days 1 to 4 of each cycle (a "pulsed" schedule).

- FOLFIRI Chemotherapy: Administered on Day 1 of each cycle. A standard FOLFIRI regimen includes:

- Irinotecan: 180 mg/m², intravenous infusion over 90 minutes.

- Folinic Acid (Leucovorin): 400 mg/m², intravenous infusion (e.g., over 2 hours).

- 5-Fluorouracil (5-FU):

- Bolus: 400 mg/m², intravenous injection.

- Continuous Infusion: 2400 mg/m², via pump over 46 hours [1].

Patients continue treatment until disease progression, unacceptable toxicity, or withdrawal of consent [1].

Key Assessments and Methodologies

- Tumor Response Assessment:

- Imaging: CT scans performed at baseline, week 12, and then every 12 weeks.

- Criteria: Tumor response is evaluated according to RECIST version 1.1 [1].

- Safety Monitoring:

- Adverse events are graded according to CTCAE (Common Terminology Criteria for Adverse Events) version 4.03 [1].

- Pharmacodynamic/ Biomarker Assessments:

- Circulating Exosome Analysis:

- Sample Collection: Isolate exosomes from patient plasma/serum samples collected at baseline and during treatment.

- FRET-FLIM Analysis: Use fluorescence lifetime imaging microscopy to quantify HER2:HER3 dimerization status in the isolated exosomes. A reduction in FRET efficiency indicates decreased dimerization and successful target engagement [1].

- DNA Damage Assessment (Comet Assay):

- Cell Isolation: Collect peripheral blood mononuclear cells (PBMCs) from patients.

- Electrophoresis: Perform the single-cell gel electrophoresis assay to quantify DNA strand breaks.

- Analysis: Measure the "comet tail" moment to assess the level of DNA damage, which can be a marker of drug effect [1].

- Circulating Exosome Analysis:

Pathway and Workflow Diagrams

The diagram below illustrates the scientific rationale behind combining this compound with FOLFIRI chemotherapy.

The following diagram outlines the key experimental workflow for the PANTHER clinical trial.

Important Considerations for Researchers

- Schedule is Critical: The pulsed, high-dose schedule (4 days on/10 days off) is a key feature of this protocol, designed to inhibit critical survival pathways without causing G1 cell cycle arrest that could protect cells from irinotecan [1].

- Biomarker Development: The use of FRET-FLIM on circulating exosomes to monitor HER2:HER3 dimerization is an innovative technique for assessing target engagement and potential mechanisms of resistance in a minimally invasive manner [1].

- Overcoming Resistance: This combination represents a strategy to overcome resistance to first-generation EGFR inhibitors (like cetuximab) by blocking multiple ERBB family receptors simultaneously [1] [2].

References

Application Notes and Protocols for Pulsed High-Dose AZD8931 in Combination with Chemotherapy

Then, I will now begin writing the main body of the document.

Introduction to AZD8931 and Pulsed High-Dose Scheduling Rationale

AZD8931 is an innovative equipotent small-molecule inhibitor that simultaneously targets three key members of the epidermal growth factor receptor (EGFR/ErbB) family: EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3). Unlike monoclonal antibodies that target individual receptors, AZD8931 acts as a reversible ATP-competitive inhibitor of all three receptor tyrosine kinases, providing broad suppression of ErbB signaling networks. This comprehensive inhibition strategy is particularly valuable in cancers where compensatory signaling through alternative HER family members drives resistance to single-target agents [1] [2]. The drug demonstrates rapid absorption following oral administration with a median tmax of 1-3 hours and an elimination half-life of approximately 11-12 hours, supporting twice-daily dosing regimens to maintain therapeutic exposure [2] [3].

The pulsed high-dose scheduling approach represents a significant departure from conventional continuous dosing strategies for tyrosine kinase inhibitors. Preclinical evidence suggests that continuous EGFR inhibition can induce G1 cell cycle arrest, potentially protecting cancer cells from S-phase specific chemotherapeutic agents like irinotecan. In contrast, short-term exposure to high concentrations of AZD8931 achieves potent suppression of critical downstream signaling pathways without inducing this protective cell cycle arrest, thereby creating a therapeutic window where chemotherapy efficacy is enhanced [1]. This pulsed approach allows for the administration of substantially higher peak drug concentrations (up to 160 mg twice daily) compared to continuous dosing (typically 40 mg twice daily), potentially maximizing pathway inhibition during critical chemotherapy administration periods while minimizing chronic exposure-related toxicities [1] [4].

Clinical Application and Therapeutic Outcomes

Clinical Trial Specifications and Dosing Regimens

The PANTHER trial (NCT01862003) employed a seamless Phase I/II design to evaluate pulsed high-dose AZD8931 in combination with standard FOLFIRI chemotherapy (irinotecan/5-fluorouracil/leucovorin) in treatment-naïve patients with metastatic colorectal cancer. The study implemented a 4-day pulsed dosing schedule where AZD8931 was administered orally on days 1-4 of each 14-day chemotherapy cycle, with FOLFIRI chemotherapy initiated on day 1 [1]. Dose escalation followed a continual reassessment method exploring 20 mg, 40 mg, 80 mg, and 160 mg twice-daily doses, with the 160 mg twice-daily dose selected for cohort expansion based on acceptable toxicity profile, with only 1 of 12 patients experiencing dose-limiting toxicity at this level [1].

Table 1: AZD8931 Dosing Regimens in Clinical Trials

| Trial Identifier | Population | Dosing Schedule | AZD8931 Dose | Combination Therapy |

|---|---|---|---|---|

| NCT01862003 [1] | Metastatic Colorectal Cancer | Days 1-4 every 14 days | 160 mg twice daily | FOLFIRI chemotherapy |

| NCT00637039 [2] | Advanced Solid Tumors | 21 consecutive days | 40-300 mg twice daily | Monotherapy |

| NCT01003158 [3] | Japanese Advanced Solid Tumors | 21 consecutive days | 40-80 mg twice daily | ± Paclitaxel |

| FOCUS4-D [4] | Metastatic Colorectal Cancer | Continuous dosing | 40 mg twice daily | Placebo-controlled |

For the combination with FOLFIRI, the recommended pulsed high-dose regimen is 160 mg AZD8931 administered twice daily on days 1-4 of each 14-day chemotherapy cycle. This schedule aligns the peak AZD8931 exposure with chemotherapy administration, theoretically maximizing synergistic activity while allowing an extended drug-free period to mitigate cumulative toxicities [1]. The maximum tolerated dose (MTD) from monotherapy studies was established at 240 mg twice daily for 21-day cycles, but the pulsed schedule enables higher peak doses with acceptable toxicity when combined with myelosuppressive chemotherapy [2].

Efficacy Outcomes and Safety Profile

In the Phase II expansion cohort of the PANTHER trial, 12 patients with RAS wild-type metastatic colorectal cancer received AZD8931 at 160 mg twice daily on the pulsed schedule with FOLFIRI. The best overall response rate was 25%, with median progression-free survival of 8.7 months and median overall survival of 21.2 months [1]. These outcomes compare favorably to historical controls receiving FOLFIRI alone or with EGFR monoclonal antibodies, particularly considering that the trial population was enriched for potentially resistant disease phenotypes.

Table 2: Efficacy Outcomes for Pulsed High-Dose AZD8931 with FOLFIRI in Metastatic Colorectal Cancer

| Efficacy Parameter | Result | Patient Population |

|---|---|---|

| Best Overall Response Rate | 25% (3/12 patients) | RAS WT mCRC at 160 mg bid |

| Disease Control Rate | Not reported | RAS WT mCRC |

| Median Progression-Free Survival | 8.7 months | RAS WT mCRC at 160 mg bid |

| Median Overall Survival | 21.2 months | RAS WT mCRC at 160 mg bid |

| Grade 3 Adverse Events | 39% (7/18 patients) | All treated patients |

| Grade 4 Adverse Events | 6% (1/18 patients) | All treated patients |

| Most Common AEs | Rash, diarrhea, paronychia | All treated patients |